![molecular formula C13H16N2O3S B2585621 N-[2-ヒドロキシ-2-メチル-3-(チオフェン-3-イル)プロピル]-5-メチル-1,2-オキサゾール-3-カルボキサミド CAS No. 2097860-85-8](/img/structure/B2585621.png)

N-[2-ヒドロキシ-2-メチル-3-(チオフェン-3-イル)プロピル]-5-メチル-1,2-オキサゾール-3-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

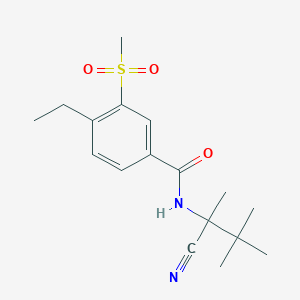

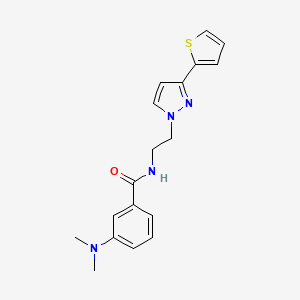

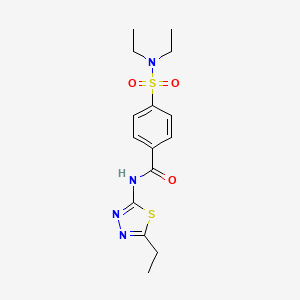

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-5-methyl-1,2-oxazole-3-carboxamide is a useful research compound. Its molecular formula is C13H16N2O3S and its molecular weight is 280.34. The purity is usually 95%.

BenchChem offers high-quality N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-5-methyl-1,2-oxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-5-methyl-1,2-oxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

製薬合成と特性評価

この化合物は、新規化学物質の合成と特性評価に関する研究に関与しています。 研究者はその触媒プロセスを探求しており、医薬品関連の製品を生み出すことができます .

エナンチオ選択的生体還元

科学的研究において、N-[2-ヒドロキシ-2-メチル-3-(チオフェン-3-イル)プロピル]-5-メチル-1,2-オキサゾール-3-カルボキサミドは、その高度にエナンチオ選択的な生体還元特性について研究されてきました。 研究者は非対称合成とキラル変換におけるその可能性を探求してきました .

インドール誘導体

インドール誘導体は、さまざまな生物学的および臨床的状況において重要な役割を果たしています。この化合物は、インドールベースの分子の合成に貢献します。 たとえば、それはフィッシャーインドール合成に参加し、光学的に活性なシクロヘキサノンおよびアゼピノインドールをもたらします .

植物ホルモンアナログ

インドール-3-酢酸(IAA)は、トリプトファン分解から生成される植物ホルモンです。 N-[2-ヒドロキシ-2-メチル-3-(チオフェン-3-イル)プロピル]-5-メチル-1,2-オキサゾール-3-カルボキサミドはIAAと構造的に類似しており、植物成長研究とホルモン関連研究に関連しています .

作用機序

Target of Action

The primary target of N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-5-methyl-1,2-oxazole-3-carboxamide is the serotonin and norepinephrine reuptake systems . These systems play a crucial role in regulating mood and pain perception in the human body.

Mode of Action

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-5-methyl-1,2-oxazole-3-carboxamide acts as a dual inhibitor of serotonin and norepinephrine reuptake . By inhibiting the reuptake of these neurotransmitters, the compound increases their availability in the synaptic cleft, enhancing neurotransmission and leading to improved mood and pain relief.

Biochemical Pathways

The action of N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-5-methyl-1,2-oxazole-3-carboxamide affects the serotonin and norepinephrine pathways . By inhibiting the reuptake of these neurotransmitters, the compound indirectly influences various downstream effects, including mood regulation and pain perception.

Pharmacokinetics

It is known that the compound is robust and can tolerate high substrate concentrations with excellent enantioselectivity . This suggests that the compound may have good bioavailability.

Result of Action

The molecular and cellular effects of N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-5-methyl-1,2-oxazole-3-carboxamide’s action result in increased availability of serotonin and norepinephrine in the synaptic cleft . This leads to enhanced neurotransmission, which can result in improved mood and pain relief.

Action Environment

The action, efficacy, and stability of N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-5-methyl-1,2-oxazole-3-carboxamide can be influenced by various environmental factors. For example, substrate concentration can affect the enantioselectivity of the compound . .

特性

IUPAC Name |

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c1-9-5-11(15-18-9)12(16)14-8-13(2,17)6-10-3-4-19-7-10/h3-5,7,17H,6,8H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMIHHOVQCSYLOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC(C)(CC2=CSC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2585539.png)

![4-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2585545.png)

![N-cyclopropyl-2-[3-(4-fluorobenzenesulfonyl)-1H-indol-1-yl]acetamide](/img/structure/B2585558.png)